Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride
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Overview
Description
Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C9H18N2O3·HCl. It is a hydrochloride salt form of tert-butyl 3-(methoxyamino)azetidine-1-carboxylate. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl 3-(methoxyamino)azetidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The starting material, tert-butyl 3-(methoxyamino)azetidine-1-carboxylate, can be synthesized through various synthetic routes, including aza-Michael addition and Suzuki–Miyaura cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-purity reagents and advanced purification techniques to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate;hydrochloride
- Methyl 1-Boc-azetidine-3-carboxylate
- 3-(cyanomethylidene)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 3-(methoxyamino)azetidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(12)11-5-7(6-11)10-13-4;/h7,10H,5-6H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROKKPJCVQKFCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NOC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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